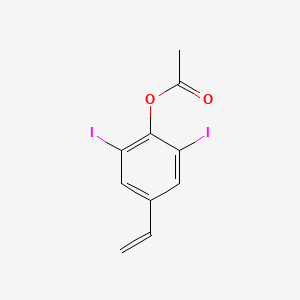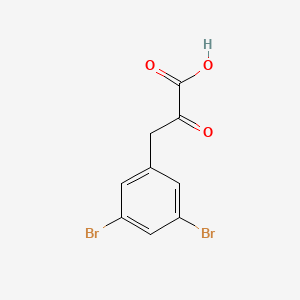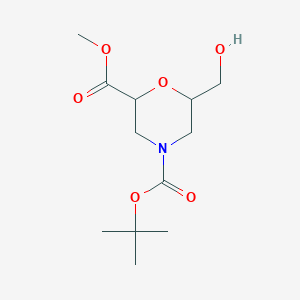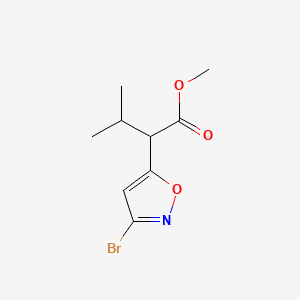![molecular formula C8H9N3O2 B13698553 1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
1-(Benzo[d][1,3]dioxol-4-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-4-yl)guanidine is a chemical compound that features a guanidine group attached to a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is known for its presence in many bioactive molecules, making this compound a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine typically involves the reaction of benzo[d][1,3]dioxole derivatives with guanidine. One common method is the acylation of benzo[d][1,3]dioxole with acetic anhydride using fused zinc chloride as a catalyst . This intermediate can then be reacted with guanidine under suitable conditions to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole carboxylic acids, while reduction could produce benzo[d][1,3]dioxole alcohols.
科学的研究の応用
1-(Benzo[d][1,3]dioxol-4-yl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse . This suggests potential applications in neuromodulation and related therapeutic areas. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various enzymes and receptors.
類似化合物との比較
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Used in the synthesis of bioactive compounds.
1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one: Known for its antimicrobial activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for antitumor activities.
Uniqueness: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine stands out due to its unique combination of the benzo[d][1,3]dioxole and guanidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-4-yl)guanidine |
InChI |
InChI=1S/C8H9N3O2/c9-8(10)11-5-2-1-3-6-7(5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) |
InChIキー |
UQAKENIHJQWROV-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)



![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)



![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)


